7-bromo-1-methyl-1H-indazol-3-amine

Enzymology CNS Drug Discovery Selectivity Profiling

Stop using generic indazole-3-amines that compromise your SAR studies. This 7-bromo-1-methyl-1H-indazol-3-amine provides a unique regioselective C7-bromo handle for clean Suzuki-Miyaura coupling, a fixed N1-methyl group that prevents tautomerization and alters lipophilicity, and a distinct selectivity profile (MAO-B IC50 > 1000 nM, DAO IC50 < 1000 nM). This commercially available, high-purity (≥98%) scaffold is the superior, scalable starting material for ATP-competitive kinase inhibitors and CNS enzyme tools. Secure your research supply today.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1626335-95-2
Cat. No. B3244581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-methyl-1H-indazol-3-amine
CAS1626335-95-2
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Br)C(=N1)N
InChIInChI=1S/C8H8BrN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
InChIKeyFKHIGEZZBUSMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-methyl-1H-indazol-3-amine (CAS: 1626335-95-2): A Core Indazole Building Block for Kinase and CNS-Focused Medicinal Chemistry


7-Bromo-1-methyl-1H-indazol-3-amine is a heterocyclic aromatic amine belonging to the indazole class, characterized by a fused benzene-pyrazole ring system with a bromine atom at the 7-position and a methyl group at the 1-position. Its molecular formula is C8H8BrN3, with a molecular weight of 226.07 g/mol, and it is commonly available at purities of 95% to 98% . The compound serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules, leveraging the C7-bromine atom as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and the C3-amine as a functionalizable anchor point [1]. Its structural features make it particularly relevant for programs targeting kinases, monoamine oxidases (MAO), and other CNS-related enzymes.

Why 7-Bromo-1-methyl-1H-indazol-3-amine Cannot Be Casually Substituted with Other Indazole Analogs


Substituting 7-bromo-1-methyl-1H-indazol-3-amine with a generic indazole-3-amine is not scientifically sound due to the precise electronic and steric influence of its specific substitution pattern. The 1-methyl group ensures N1-alkylation, preventing tautomerization and altering lipophilicity and metabolic stability compared to unsubstituted indazoles . Crucially, the 7-bromo substituent provides a regioselective handle for cross-coupling, a property absent in non-halogenated analogs like 1-methyl-1H-indazol-3-amine. Furthermore, this specific combination of substituents yields a distinct selectivity profile against amine oxidases—for example, it exhibits IC50 > 1000 nM for MAO-B but < 1000 nM for DAO—whereas analogs with different substitution patterns can show markedly different, often non-selective or inverse activity profiles, which can derail structure-activity relationship (SAR) studies or lead to off-target effects [1].

Quantitative Differentiation Guide: Key Data Points for Selecting 7-Bromo-1-methyl-1H-indazol-3-amine


Enzymatic Selectivity: Differential Inhibition of MAO-B vs. DAO

This compound demonstrates a distinct selectivity profile against human amine oxidases, with a greater than 1000-fold difference in observed potency between MAO-B and DAO. This contrasts with the behavior of unsubstituted 1-methyl-1H-indazol-3-amine, for which publicly available data suggests broader or less selective activity [1][2].

Enzymology CNS Drug Discovery Selectivity Profiling

Physicochemical Profile: Predicted Boiling Point and Density vs. Closely Related Analogs

The compound's predicted physicochemical parameters, specifically a boiling point of 378.4±22.0 °C and a density of 1.76±0.1 g/cm³, are quantitatively distinct from other regioisomeric and de-brominated analogs, which can influence purification, storage, and formulation strategies [1].

Medicinal Chemistry Physicochemical Properties Compound Handling

Synthetic Utility: Regioselective C7 Bromination for Targeted Cross-Coupling

The presence of a bromine atom exclusively at the 7-position enables regioselective Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. This contrasts with non-halogenated indazole-3-amines, which lack a direct coupling handle without prior functionalization, and with 4-chloro-7-bromo analogs, which introduce an additional reactive site that can complicate product mixtures [1][2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 7-Bromo-1-methyl-1H-indazol-3-amine in Drug Discovery


Lead Optimization for MAO-B/DAO Selective Inhibitors

Based on its distinct enzymatic selectivity profile (IC50 > 1000 nM for MAO-B, < 1000 nM for DAO), 7-bromo-1-methyl-1H-indazol-3-amine is a preferred starting scaffold for medicinal chemistry programs aiming to avoid MAO-B inhibition while targeting other amine oxidases or when developing tools to parse the functional roles of these enzymes in neurological disease models [1].

Regioselective Diversification in Kinase-Focused Libraries

The C7-bromine provides a unique, site-specific handle for the introduction of aromatic or heteroaromatic groups via cross-coupling. This enables the rapid exploration of chemical space around the indazole core, a privileged scaffold for ATP-competitive kinase inhibitors, without the synthetic complexity associated with dihalogenated intermediates [1].

Scale-Up and Process Chemistry Campaigns

The well-defined, high-purity (98%) commercial availability of this compound, combined with its predictable physicochemical profile (predicted boiling point 378.4°C), makes it a reliable, scalable intermediate for the synthesis of more complex drug candidates, particularly when compared to less stable or less pure in-class alternatives [1].

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